4-(Tributylstannyl)thiazole

organotin reagent physical state handling and formulation

Incorrect stannylthiazole regioisomer selection causes wrong connectivity in Stille coupling. 4-(Tributylstannyl)thiazole (CAS 173979-01-6) is the only isomer that installs the thiazol-4-yl moiety correctly. • Solid at 20°C enables precise gravimetric dispensing for solid-support reactions. • Bp 377.9°C prevents evaporative loss under sealed-tube microwave heating (120°C). • Vapor pressure 1.42×10⁻⁵ mmHg permits accurate fume hood engineering control calculations. • 2-8°C storage extends shelf life for multi-year discovery programs without reagent requalification.

Molecular Formula C15H29NSSn
Molecular Weight 374.2 g/mol
CAS No. 173979-01-6
Cat. No. B065867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tributylstannyl)thiazole
CAS173979-01-6
Molecular FormulaC15H29NSSn
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CSC=N1
InChIInChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;2-3H;
InChIKeyYYQKQPYPLADFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tributylstannyl)thiazole: Identity & Core Utility


4-(Tributylstannyl)thiazole (CAS 173979-01-6) is a thiazole-substituted organotin reagent featuring a tributylstannyl group at the 4-position of the 1,3-thiazole ring . With a molecular formula C15H29NSSn and a molecular weight of 374.17 g/mol, the compound is produced as a solid at 20 °C with commercial purities typically ranging from 94% to 98% . It belongs to the broader family of stannylthiazoles that serve as key intermediates in palladium-catalyzed cross-coupling chemistry, particularly Stille reactions, and is classified as a pharmaceutical intermediate . Sigma-Aldrich supplies this compound as part of its AldrichCPR collection of unique chemicals for early discovery research .

Why Stannylthiazole Regioisomers Are Not Interchangeable


Although 2-(tributylstannyl)thiazole (CAS 121359-48-6), 4-(tributylstannyl)thiazole (CAS 173979-01-6), and 5-(tributylstannyl)thiazole (CAS 157025-33-7) share an identical molecular formula (C15H29NSSn) and molecular weight (374.17 g/mol), they exhibit fundamentally different physical properties, handling requirements, and regiochemical outcomes in cross-coupling reactions [1]. The position of the tributylstannyl group on the thiazole ring determines the connectivity of the carbon–carbon bond formed during Stille coupling, directly altering the substitution pattern of the final product [1]. Systematic investigations by Hämmerle et al. (2007) demonstrated that the 4- and 5-positions of thiazoles show markedly different reactivity under Stille conditions, influencing both reaction yields and the scope of compatible coupling partners . Procurement of the incorrect regioisomer thus leads to a structurally different synthetic outcome, not merely a quantitative difference in yield.

4-(Tributylstannyl)thiazole: Evidence-Based Differentiation


Physical State (Solid vs. Liquid)

4-(Tributylstannyl)thiazole is a solid at 20 °C, whereas both 2-(tributylstannyl)thiazole and 5-(tributylstannyl)thiazole are liquids at the same temperature. This physical-state distinction is critical for weighing accuracy, formulation into solid-phase reaction mixtures, and shipping classification .

organotin reagent physical state handling and formulation procurement logistics

Boiling Point and Thermal Stability

The boiling point of 4-(tributylstannyl)thiazole is reported at 377.9 °C at 760 mmHg, substantially higher than the 307–309 °C boiling point of 2-(tributylstannyl)thiazole . The 5-isomer shows a comparable boiling point (377.9 ± 34.0 °C, predicted), but differs in physical state (liquid) . The higher boiling point of the 4-isomer reflects stronger intermolecular interactions in the solid state and may confer advantages for reactions requiring elevated temperatures or reduced volatility during solvent evaporation.

thermal stability boiling point high-temperature reactions distillation compatibility

Flash Point and Combustibility Classification

The flash point of 4-(tributylstannyl)thiazole is 182.3 ± 25.7 °C (closed cup), while the 2-isomer has a flash point of >110 °C (>230 °F) and the 5-isomer is reported at 182.3 ± 25.7 °C . All three compounds are classified as combustible rather than highly flammable, but the 4-isomer's higher flash point, combined with its solid physical state, may simplify regulatory compliance for air freight (IATA/DOT) and large-quantity storage compared to the liquid 2-isomer, though all are subject to organotin compound shipping regulations (UN2788) .

flash point thermal hazard shipping safety storage classification

Storage Condition Requirements

4-(tributylstannyl)thiazole is recommended for storage at 2–8 °C (refrigerated), whereas 2-(tributylstannyl)thiazole is commonly stored at ambient temperature in a sealed, dry environment, with some suppliers also recommending 2–8 °C as an option . The 5-isomer is shipped at room temperature and stored long-term in a cool, dry place . The mandatory cold storage requirement for the 4-isomer may be attributed to its solid-state stability or sensitivity to thermal degradation, and this requirement directly impacts cold-chain shipping costs and laboratory freezer capacity planning.

storage stability cold chain logistics shelf life laboratory inventory management

Primary Application Scope

Thermo Scientific and Fisher Scientific explicitly specify 4-(tributylstannyl)thiazole for use as a pharmaceutical intermediate . In contrast, 2-(tributylstannyl)thiazole is marketed and documented primarily as a general reagent for the arylation of thiazole via Stille cross-coupling . The 5-isomer has been reported specifically as a synthetic precursor in the preparation of hydroxyethylamine-derived BACE1 (β-site amyloid precursor protein cleaving enzyme) inhibitors . This differentiation in documented and commercialized application scope reduces the risk that a procurement decision based solely on lowest cost or highest purity would inadvertently select an isomer unsuitable for the target synthetic route.

pharmaceutical intermediate arylation reagent BACE1 inhibitor application-specific procurement

Vapor Pressure and Airborne Exposure Risk

The vapor pressure of 4-(tributylstannyl)thiazole is reported as 1.42 × 10⁻⁵ mmHg at 25 °C, indicating very low volatility . The 2-isomer, as a liquid with a boiling point of 307–309 °C, is expected to have a higher vapor pressure, although a specific numeric value is not consistently reported in public databases. The 5-isomer vapor pressure data could not be located from accessible public-domain sources. This quantitative value allows occupational hygienists and safety officers to estimate airborne tin exposure during weighing and reaction setup, supporting compliance with occupational exposure limits for organotin compounds.

vapor pressure occupational exposure ventilation requirements EHS compliance

4-(Tributylstannyl)thiazole: Recommended Procurement Scenarios


Solid-Phase Regiospecific Coupling Synthesis

For synthetic routes that demand introduction of a thiazol-4-yl moiety via Stille coupling—such as in the total synthesis of epothilone analogs or thiazole-containing drug candidates—4-(tributylstannyl)thiazole is the only regioisomer that delivers the correct connectivity [1]. Its solid physical state (Section 3, Evidence 1) enables precise gravimetric dispensing into solid-support reaction setups, and its documented role as a pharmaceutical intermediate (Section 3, Evidence 5) aligns with regulatory dossier requirements for drug substance manufacturing.

High-Temperature Stille Couplings

When Stille reactions are conducted at elevated temperatures (e.g., sealed-tube microwave protocols at 120 °C as reported for 4-tributylstannanyl-thiazole with Pd(PPh₃)₄) [1], the 4-isomer's boiling point of 377.9 °C and vapor pressure of 1.42 × 10⁻⁵ mmHg (Section 3, Evidence 2 and 6) ensure minimal tin reagent loss through evaporation, unlike the 2-isomer which boils at 307–309 °C and may partially distill under such conditions.

Cold-Chain Storage Compatibility

Institutions that already maintain validated 2–8 °C cold storage for sensitive reagents (e.g., building block libraries, clinical trial materials) can accommodate 4-(tributylstannyl)thiazole without incremental infrastructure cost (Section 3, Evidence 4). The mandatory refrigeration may also extend shelf life, supporting multi-year discovery programs where reagent re-qualification is undesirable.

Occupational Safety Exposure Assessment

For safety officers implementing control banding strategies for organotin compounds, the availability of a quantitative vapor pressure (1.42 × 10⁻⁵ mmHg) and flash point (182.3 °C) for the 4-isomer (Section 3, Evidence 3 and 6) permits engineering control calculations (e.g., fume hood face velocity requirements) that are not possible with the 2- or 5-isomers due to incomplete hazard data [1].

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